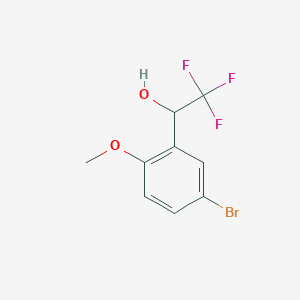

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Description

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally related to intermediates used in kinase inhibitor synthesis, such as GLPG3667, where fluorinated alcohols enhance blood-brain barrier permeability .

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIVZWOODZCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This is followed by a reaction with trifluoroacetaldehyde to yield the desired product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Its molecular weight is 255.04 (C₈H₆BrF₃O) .

- 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol :

Heterocyclic Analogs

- 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 917397-92-3): Replacing the phenyl ring with pyridine introduces a nitrogen atom, enhancing hydrogen-bonding capability and altering solubility. Molecular weight: 256.03 (C₇H₅BrF₃NO) .

- 2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol :

Functional Group Variations

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): The ketone group replaces the alcohol, eliminating hydrogen-bonding donor capacity. This derivative (MW 292.05, C₁₀H₅BrF₃NO) is less acidic but more electrophilic, favoring reactions like nucleophilic additions .

- 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol (CAS 2092313-22-7): The nitro group (strong electron-withdrawing) at the 2-position increases acidity (pKa ~10–11) and reactivity in substitution reactions. Molecular weight: 300.03 (C₈H₅BrF₃NO₃) .

Data Tables

Table 1: Structural and Physical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol?

- Methodological Answer : A common approach involves organometallic addition to carbonyl intermediates. For example, 5-bromo-2-methoxybenzaldehyde can react with trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) in anhydrous THF under inert conditions. The reaction is typically quenched with ice/water, followed by extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation. This method is adapted from analogous syntheses of related brominated aryl alcohols, achieving yields >95% under optimized conditions .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from a solvent like ethanol/hexane mixtures produces suitable crystals. Data collection at 305 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (with R factor <0.06) confirms bond lengths, angles, and stereochemistry. For example, the C-O bond in the methoxy group typically measures ~1.43 Å, consistent with similar aryl ethers .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The trifluoroethanol moiety enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but reduces aqueous solubility. Stability tests under varying pH (1–13) and temperatures (25–80°C) using HPLC monitoring reveal degradation above pH 10 or prolonged heating (>50°C). Storage at −20°C under argon is recommended to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals to identify reactive sites. The bromine atom’s σ-hole (electrophilicity) and the methoxy group’s electron-donating effects are quantified using Natural Bond Orbital (NBO) analysis. This predicts Suzuki-Miyaura coupling feasibility with boronic acids (e.g., phenylboronic acid, C₆H₅B(OH)₂) at the brominated position .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in EC₅₀ values (e.g., receptor binding assays) require standardization of assay conditions:

- Cell line validation : Use HEK293T cells transiently transfected with US28 receptor plasmids.

- Control normalization : Include reference ligands (e.g., CX3CL1 for US28) to calibrate signal-to-noise ratios.

- Data reconciliation : Apply statistical tools like Bland-Altman plots to compare inter-lab variability. For example, inverse agonism potency (EC₅₀ = 3.5 μM) was validated under uniform cAMP accumulation assays .

Q. How does the trifluoromethyl group influence spectroscopic characterization?

- Methodological Answer : The -CF₃ group introduces distinct features in:

- ¹⁹F NMR : A singlet at δ −70 to −75 ppm (vs. CFCl₃).

- IR spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹.

- Mass spectrometry : Characteristic isotopic patterns (³⁵Cl/³⁷Cl for bromine; ¹⁹F for trifluoro).

Coupled HPLC-MS (ESI+) with collision-induced dissociation (CID) confirms fragmentation pathways, such as loss of H₂O (m/z −18) or Br (m/z −79/81) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.